molecular formula C14H20N2O2 B13990929 Benzyl (R)-((1-methylpyrrolidin-3-yl)methyl)carbamate

Benzyl (R)-((1-methylpyrrolidin-3-yl)methyl)carbamate

Cat. No.: B13990929
M. Wt: 248.32 g/mol
InChI Key: PSOQDTROCIXNSR-CYBMUJFWSA-N
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Description

Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a pyrrolidine ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ®-1-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzyl chloroformate+(R)-1-methylpyrrolidineBenzyl (R)-((1-methylpyrrolidin-3-yl)methyl)carbamate+HCl\text{Benzyl chloroformate} + \text{(R)-1-methylpyrrolidine} \rightarrow \text{Benzyl (R)-((1-methylpyrrolidin-3-yl)methyl)carbamate} + \text{HCl} Benzyl chloroformate+(R)-1-methylpyrrolidine→Benzyl (R)-((1-methylpyrrolidin-3-yl)methyl)carbamate+HCl

Industrial Production Methods

On an industrial scale, the production of Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Primary amines

    Substitution: Various substituted carbamates

Scientific Research Applications

Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the formation of specific peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Ethyl carbamate
  • Methyl carbamate

Uniqueness

Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate is unique due to its chiral center and the presence of a pyrrolidine ring. This structural feature provides additional steric and electronic properties that can influence its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-[[(3R)-1-methylpyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-16-8-7-13(10-16)9-15-14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17)/t13-/m1/s1

InChI Key

PSOQDTROCIXNSR-CYBMUJFWSA-N

Isomeric SMILES

CN1CC[C@@H](C1)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

CN1CCC(C1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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